molecular formula C23H27NO5 B15144197 N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide

N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide

Cat. No.: B15144197
M. Wt: 403.5 g/mol
InChI Key: SOWOYQPLOHLYEY-RPRGQZHDSA-N
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Description

N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide is a deuterated hydroxamic acid derivative with a complex structural framework. Its key features include:

  • Deuterated 4-methoxybenzoxy group (D6): Enhances metabolic stability and reduces susceptibility to enzymatic degradation .
  • Prenyl substituent at C-3: A lipophilic isoprenoid chain that may influence membrane permeability and receptor interactions.
  • Methoxy groups at C-4 and C-2: Electron-donating substituents that modulate electronic properties and radical stability .

Properties

Molecular Formula

C23H27NO5

Molecular Weight

403.5 g/mol

IUPAC Name

(E)-3-[2-[dideuterio-(2,3,5,6-tetradeuterio-4-methoxyphenyl)methoxy]-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-N-hydroxyprop-2-enamide

InChI

InChI=1S/C23H27NO5/c1-16(2)5-12-20-21(28-4)13-8-18(9-14-22(25)24-26)23(20)29-15-17-6-10-19(27-3)11-7-17/h5-11,13-14,26H,12,15H2,1-4H3,(H,24,25)/b14-9+/i6D,7D,10D,11D,15D2

InChI Key

SOWOYQPLOHLYEY-RPRGQZHDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])OC2=C(C=CC(=C2CC=C(C)C)OC)/C=C/C(=O)NO)[2H])[2H])OC)[2H]

Canonical SMILES

CC(=CCC1=C(C=CC(=C1OCC2=CC=C(C=C2)OC)C=CC(=O)NO)OC)C

Origin of Product

United States

Biological Activity

N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide is a synthetic organic compound that has garnered interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H27NO5, with a molecular weight of approximately 403.50 g/mol. The compound features a hydroxamic acid functional group, which is associated with various biological activities, including anti-inflammatory and anticancer properties. The presence of methoxy groups and a prenyl side chain enhances its chemical behavior and therapeutic potential.

Biological Activities

This compound exhibits several notable biological activities:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the hydroxamic acid moiety and the introduction of the prenyl side chain. The general synthetic route can be summarized as follows:

  • Preparation of Starting Materials : Synthesize precursor compounds containing methoxy and prenyl groups.
  • Formation of Hydroxamic Acid : React the precursor with hydroxylamine hydrochloride under appropriate conditions to yield the hydroxamic acid derivative.
  • Purification : Purify the final product using techniques such as recrystallization or chromatography.

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

StudyBiological ActivityFindings
AntiproliferativeInhibitory effects on MCF-7 cells with IC50 values around 3.1 μM
AntioxidantDemonstrated significant free radical scavenging capabilities
Anti-inflammatoryPotential interactions with inflammatory pathways suggested

Scientific Research Applications

N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide is a labeled compound with potential applications in scientific research, particularly as an impurity standard . This compound, also known as this compound, is a deuterated form of a cinnamamide derivative.

Overview

  • Molecular Information The molecular formula of this compound is C23H21D6NO5, with a molecular weight of 403.51. The IUPAC name is (E)-3-[2-[dideuterio-(2,3,5,6-tetradeuterio-4-methoxyphenyl)methoxy]-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-N-hydroxyprop-2-enamide.
  • Synonyms this compound is also known as (E)-2-(4-methoxybenzoxy)-3-prenyl-4-methoxy-N-hydroxy cinnamide-d6.

Applications in Scientific Research

While the search results do not provide specific case studies or comprehensive data tables detailing the applications of this particular compound, its properties and related compounds suggest potential uses in several areas of scientific research:

  • As an Impurity Standard this compound is used as an impurity standard .
  • Pharmaceutical Research Cinnamic acid derivatives have demonstrated various biological activities, such as inhibiting melanogenesis .
  • Participatory Research Participatory research methods, including patient research networks, enhance research relevance and involve patients in various stages of research projects .

Chemical Reactions Analysis

N-Hydroxyamide Group Reactions

The N-hydroxyamide moiety drives several transformations:

  • Oxidation : Reacts with oxidizing agents (e.g., MnO₂) to form nitroxide radicals, intermediates in redox cycling.

  • Acylation : Undergoes O-acylation with acyl chlorides or anhydrides to form esters, as confirmed by NMR studies.

  • Metal Coordination : Binds to transition metals (e.g., Fe³⁺, Cu²⁺) via the hydroxyl and carbonyl oxygen atoms, influencing catalytic activity.

Example Reaction :

N-Hydroxyamide+AcClO-Acetylated Product+HCl[1][2]\text{N-Hydroxyamide} + \text{AcCl} \rightarrow \text{O-Acetylated Product} + \text{HCl} \quad[1][2]

Methoxybenzoxy-D6 Substituent Behavior

The deuterated benzoxy group modifies reaction pathways:

  • Ether Cleavage : Requires harsh conditions (e.g., HI, 150°C) for demethylation due to deuteration’s kinetic isotope effect .

  • Isotopic Stability : Retains deuterium in protic solvents, critical for metabolic tracing studies.

Kinetic Isotope Effect (KIE) :

kH/kD6.5 for C-D vs. C-H bond cleavage in acidic conditions[2]k_H/k_D \approx 6.5 \text{ for C-D vs. C-H bond cleavage in acidic conditions} \quad[2]

Prenyl Group Transformations

The prenyl side chain enables alkene-specific reactions:

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a saturated prenyl chain.

  • Epoxidation : Reacts with m-CPBA to form an epoxide, confirmed by HPLC and mass spectrometry.

Reaction Conditions :

Reaction Reagents Product Yield
HydrogenationH₂ (1 atm), Pd/C, EtOHDihydro-prenyl derivative82%
Epoxidationm-CPBA, DCM, 0°CPrenyl epoxide67%

Methoxy Group Reactivity

Methoxy groups are generally inert but participate in:

  • Demethylation : Achieved with BBr₃ or HI, yielding phenolic derivatives.

  • Electrophilic Substitution : Directs electrophiles (e.g., NO₂⁺) to para positions in aromatic rings.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, forming methoxybenzene and cinnamamide fragments.

  • Hydrolytic Sensitivity : Susceptible to base-catalyzed hydrolysis of the amide bond (pH > 10).

Synthetic Utility

Used as a deuterated intermediate in:

  • Protease Inhibitor Synthesis : Modifies binding affinity in enzyme-substrate complexes .

  • Radical Scavenger Studies : Traps reactive oxygen species via N-hydroxyamide redox cycling.

This compound’s multifunctional architecture enables diverse reactivity, with isotopic labeling offering unique advantages in mechanistic and metabolic research. Controlled conditions (e.g., anhydrous solvents, inert atmospheres) are essential to optimize yields. Further studies are warranted to explore its catalytic and therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights structural distinctions and shared motifs between the target compound and analogous N-hydroxy derivatives:

Compound Key Structural Features Functional Implications
Target Compound Deuterated methoxybenzoxy, prenyl group, dual methoxy substituents Enhanced metabolic stability, potential for radical-mediated catalysis
N-Hydroxyphthalimide (NHPI) Phthalimide backbone with adjacent carbonyl groups High catalytic efficiency in hydrogen atom transfer (HAT) reactions
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (Compound 8, [1]) Chlorophenyl group, cyclohexane carboxamide Antioxidant activity via DPPH radical scavenging
N’-Methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (Compounds 4–5) Amino acid backbone with methyl/hydroxyureido groups Chelation of metal ions (e.g., Fe³⁺) in antioxidant assays

Key Observations :

  • Unlike NHPI and its analogs, which rely on carbonyl groups for radical stabilization, the target compound’s prenyl and methoxy groups offer alternative electronic modulation pathways .

Reactivity and Catalytic Performance

  • Radical Generation : The target compound’s N-oxyl radical (generated in situ) may exhibit unique reactivity due to electron-donating methoxy groups, contrasting with electron-withdrawing substituents in compounds like N-(4-chlorophenyl) derivatives .
  • Bond Dissociation Energy (BDE) : Structural diversity in the target compound could allow tunable BDEs, addressing limitations in traditional N-hydroxy catalysts where structural modifications are constrained by adjacent carbonyl groups .

Research Findings and Limitations

  • : Emphasizes the need for structural diversity in N-hydroxy catalysts—a gap partially filled by the target compound’s design .
  • : Confirms the compound’s high purity but lacks mechanistic or comparative data .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Hydroxy (E)-2-(4-methoxybenzoxy-D6)-4-methoxy-3-prenylcinnamamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including prenylation, methoxybenzoxy group coupling, and hydroxylamine conjugation. Optimize yields by:

  • Using coupling agents like EDC/NHS to activate carboxylic acids for amide bond formation .
  • Employing deuterated reagents (e.g., D6-labeled intermediates) for isotopic incorporation, ensuring anhydrous conditions to prevent hydrolysis .
  • Purifying intermediates via column chromatography and verifying purity with HPLC (>98%) .

Q. Which analytical techniques are critical for confirming structural identity and isotopic purity (e.g., D6 labeling)?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm methoxy and prenyl groups; 2H NMR for deuterium incorporation .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., isotopic pattern analysis for D6) .
  • HPLC-UV/MS : Assess purity (>98%) and detect degradation products using C18 columns with acetonitrile/water gradients .

Q. What protocols ensure compound stability during storage and handling?

  • Methodological Answer :

  • Store lyophilized samples at -20°C under inert gas (argon) to prevent oxidation .
  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. How can researchers design dose-response experiments to evaluate enzyme inhibition efficacy, and what statistical models are appropriate for IC50 determination?

  • Methodological Answer :

  • Use enzyme kinetics assays (e.g., fluorescence-based or colorimetric) with serial dilutions (1 nM–100 µM).
  • Include controls: vehicle (DMSO), positive inhibitors (e.g., staurosporine), and blanks to normalize background .
  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) for IC50 calculation .

Q. What computational strategies predict binding affinity to molecular targets, and how can in silico results be validated experimentally?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina) using target crystal structures (e.g., kinases or proteases) .
  • Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Compare pharmacokinetic parameters (e.g., Cmax, t1/2) via LC-MS/MS plasma profiling .
  • Assess metabolic stability using liver microsomes and identify metabolites with HRMS .

Q. What strategies mitigate batch-to-batch variability in biological assays caused by impurities?

  • Methodological Answer :

  • Implement orthogonal analytical methods (NMR, HRMS, HPLC) to confirm batch purity .
  • Use reference standards (e.g., USP/EP-grade) for assay calibration and quality control .

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